molecular formula C10H22N2 B150858 (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine CAS No. 53152-69-5

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine

Cat. No. B150858
CAS RN: 53152-69-5
M. Wt: 170.3 g/mol
InChI Key: DVDGHRQOLYEZAE-NXEZZACHSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of (1R,2R)-1,2-diaminocyclohexane has been explored in several studies. One approach involves the reduction of an aminal derived from (1R,2R)-diaminocyclohexane to achieve N,N'-trisubstituted 1,2-diamines. This method has been discussed with an emphasis on its scope and limitations, as well as its application in synthesizing unsymmetrical N,N'-tetrasubstituted 1,2-diamines . Another study reports the synthesis of N,N'-unsymmetrically tetrasubstituted cyclic 1,2-diamines, highlighting the structural nature and characteristic features of these compounds . Additionally, a series of N,N'-dialkylated derivatives have been synthesized, demonstrating a one-pot preparation approach. These derivatives have been used as organocatalysts and chiral ligands in various organic reactions .

Molecular Structure Analysis

The molecular structure of (1R,2R)-N,N'-diisobutyl-N,N'-dimethylcyclohexane-1,2-diamine has been elucidated, revealing a chiral diamine with fixed R configuration at the stereogenic carbon centers of the cyclohexane backbone. The crystal structure analysis shows that the configuration at one of the nitrogen centers is fixed, while the other is disordered with a majority S configuration. Both isobutyl groups are arranged in a trans position relative to the cyclohexane backbone .

Chemical Reactions Analysis

The use of (1R,2R)-cyclohexane-1,2-diamine derivatives in chemical reactions has been documented. For instance, these diamines have been applied as asymmetric ligands and organocatalysts in the synthesis of α-hydroxy γ-keto esters and in Meerwein–Ponndorf–Verley reductions and Henry reactions . Furthermore, the oxidation of tetracyanoferrate(II) chelates with optically active 1,2-diamines has been studied, leading to the formation of tetracyano(diamine)ferrate(III) complexes under acidic conditions and tetracyano(1,2-diimine)ferrate(II) complexes under neutral and basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,2R)-1,2-diaminocyclohexane derivatives have been characterized using various spectroscopic techniques. For example, the N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine derivative has been characterized by MS, IR, NMR, and X-ray single crystal analysis, revealing that it crystallizes in the monoclinic non-standard I2/a space group and is held together by a combination of C-H...O and C-H...N hydrogen bonds . Spectral measurements, including CD spectra, have been used to characterize the tetracyano(diamine)ferrate(III) complexes, which exhibit a moderate positive Cotton effect .

Scientific Research Applications

Chiral Complexes and Optical Materials

  • Optical Materials and Luminescent Properties : Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with derivatives of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine have shown potential as optical materials due to their luminescent properties (Cheng et al., 2013).

Synthesis of Novel Nitrogen Ligands

  • Building Blocks for Novel Ligands : The compound has been used in the asymmetric 1,2-addition onto different ketones and aldehydes, leading to the creation of novel N,N,O ligands with various substitution patterns, demonstrating its utility in ligand synthesis (Gessner et al., 2010).

Steric Effects in Metal Complexes

  • Steric Effects on Metal Complexes : Research has shown that the stereochemistry and chelate-ring conformation of metal complexes can be influenced by the steric properties of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine and its derivatives (Kuroda et al., 1989).

Applications in Catalysis

  • Catalysis in Aldol Reactions : This compound has been used in the synthesis of a novel chiral 1,2-diaminocyclohexane derivative, which was applied as a catalyst in aldol reactions, demonstrating its significance in catalytic processes (Xu et al., 2013).
  • Coordination to Zinc and Mercury : The coordination of this diamine derivative to zinc and mercury halides has been investigated, showing specific configuration formations at stereogenic nitrogen centers, relevant in catalysis (Eckert et al., 2012).

Synthesis of Metal Complexes

  • Metal Complex Synthesis : Its use in the synthesis of various metal complexes has been documented, with potential applications in fields like asymmetric catalysis and materials science (Guillaume et al., 2017).

Use in Polymerization

  • Application in Polymerization : This diamine derivative has been used in the polymerization of methyl methacrylate under conditions of atom transfer radical polymerization, showcasing its utility in polymer chemistry (Ibrahim et al., 2004).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for a compound like “(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine” would depend on its potential applications. For example, if it’s a useful ligand for catalysis, future research might focus on developing new catalysts using this ligand .

properties

IUPAC Name

(1R,2R)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGHRQOLYEZAE-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458275
Record name (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine

CAS RN

53152-69-5
Record name trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine
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